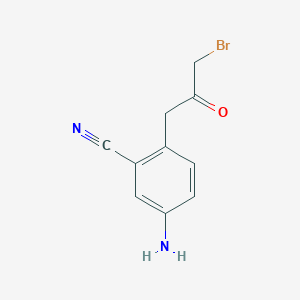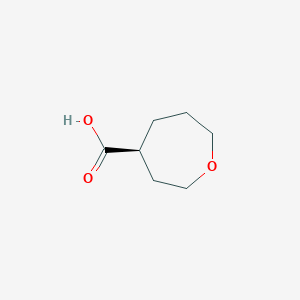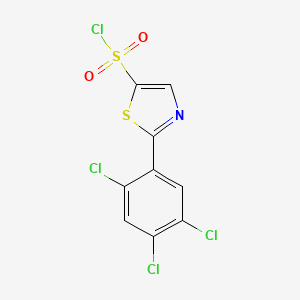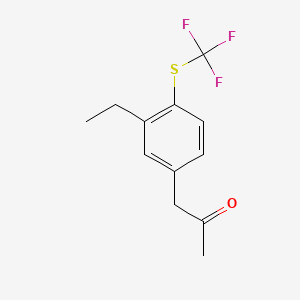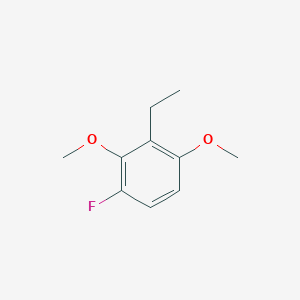
1,3-Dimethoxy-2-ethyl-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of fluorobenzene as a starting material, which undergoes a series of reactions to introduce the methoxy and ethyl groups. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
1,3-Dimethoxy-2-ethyl-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluorine atom or convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives or de-fluorinated compounds.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,3-Dimethoxy-2-ethyl-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .
類似化合物との比較
Similar Compounds
1,3-Dimethoxy-4-ethyl-2-fluorobenzene: Similar structure but with different positions of the ethyl and fluorine groups.
1,2-Dimethoxy-4-fluorobenzene: Lacks the ethyl group, making it less sterically hindered.
2-Fluoro-1,4-dimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness
1,3-Dimethoxy-2-ethyl-4-fluorobenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic environment on the benzene ring, affecting its chemical behavior .
特性
分子式 |
C10H13FO2 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
3-ethyl-1-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h5-6H,4H2,1-3H3 |
InChIキー |
KENCTTAJNDLDQA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1OC)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


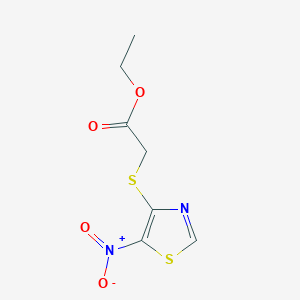
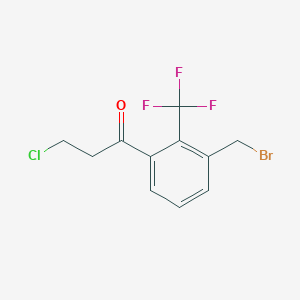
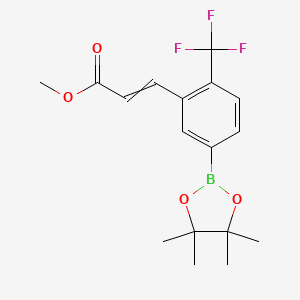

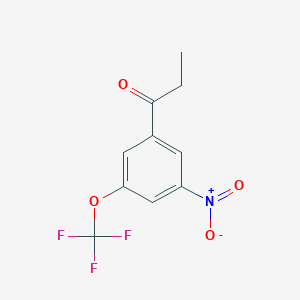


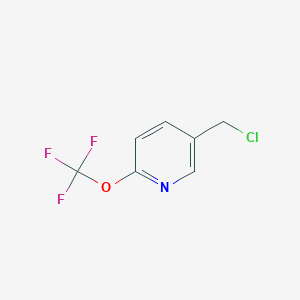
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

